
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Azepane-Based Compounds in Drug Discovery
Azepane, a core structural component, is recognized for its pharmacological diversity, facilitating the discovery of therapeutic agents across various domains. The development of azepane-containing analogs focuses on enhancing activity while minimizing toxicity and costs. Over twenty azepane-based drugs have been approved by the FDA for treating a wide range of diseases, including cancer, tuberculosis, Alzheimer's, and microbial infections. These compounds have been explored for their potential as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other applications. Structural-activity relationship (SAR) and molecular docking studies further underscore their potential for drug discovery (Gao-Feng Zha et al., 2019).
Environmental Impact of Chlorophenyl Compounds
The environmental implications of chlorophenyl compounds, including 2-chlorophenyl derivatives, have been extensively reviewed, particularly their moderate toxicity to aquatic and mammalian life. Chlorophenols exhibit considerable persistence under certain conditions, leading to moderate to high environmental persistence. These compounds are known for their organoleptic effects, although their bioaccumulation potential is generally low. This understanding is crucial for evaluating the environmental safety of chemical derivatives (K. Krijgsheld & A. D. Gen, 1986).
Synthesis and Biological Properties of Azepane Derivatives
Research on azepine, azepanone, and azepane derivatives reveals their significant pharmacological and therapeutic implications. The literature from the past fifty years highlights various synthetic and reaction methodologies, emphasizing the need for further exploration in the biological domain. These compounds present a vast scope for future research, particularly in unveiling novel biological properties (Manvinder Kaur et al., 2021).
Degradation and Treatment of Chlorophenols
The treatment and degradation of chlorophenols, including those with chlorophenyl groups, have been reviewed, focusing on zero valent iron and bimetallic systems for efficient dechlorination. This review covers the mechanisms, efficiency, and environmental implications of chlorophenol removal, providing a comprehensive overview of current technologies and suggesting future directions for research (B. Gunawardana et al., 2011).
Propiedades
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGVHMVIIYCXAI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
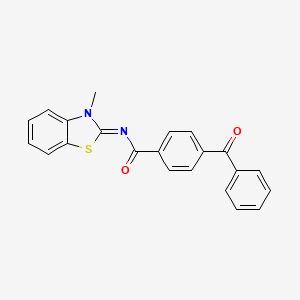
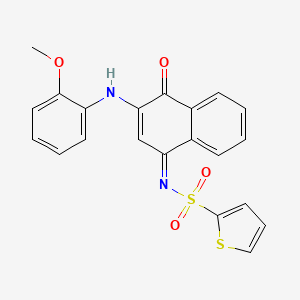
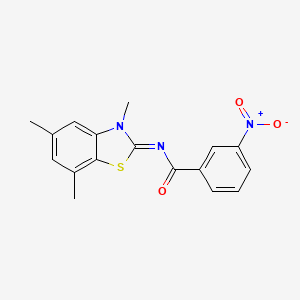
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)
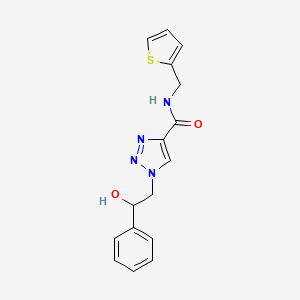
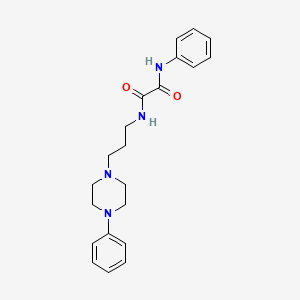
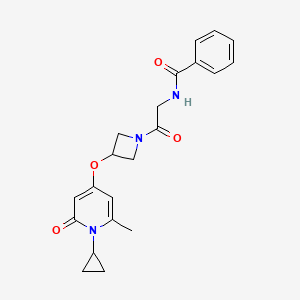

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)
